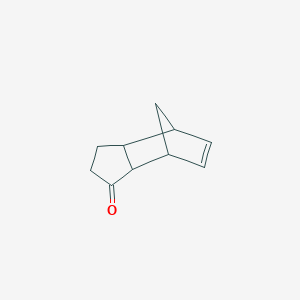
4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- is a complex organic compound with the molecular formula C10H16O. This compound is part of the indene family and is characterized by its unique tricyclic structure, which includes a methano bridge. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired tricyclic structure. Common reagents used in this synthesis include cyclopentadiene and maleic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- 4,7-Methano-1H-indene-1,8-dione, 3a,4,7,7a-tetrahydro-
- 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene
Uniqueness
4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- stands out due to its unique tricyclic structure and the presence of a methano bridge This structural feature imparts stability and reactivity, making it distinct from other similar compounds
Propiedades
Número CAS |
22981-84-6 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
tricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2 |
Clave InChI |
NDZKBCKGQBZZFM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2C1C3CC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)
![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)
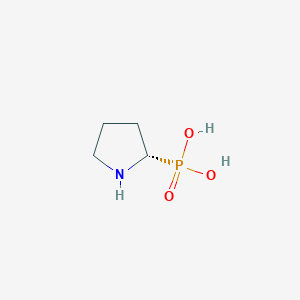
![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)

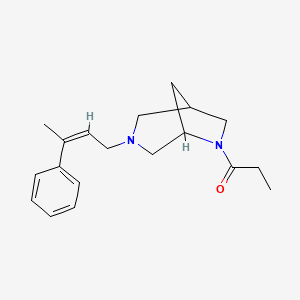


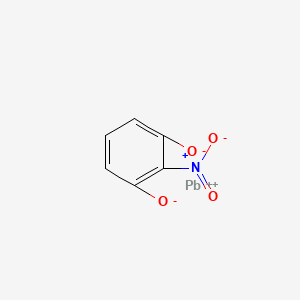
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
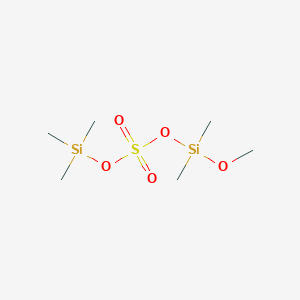
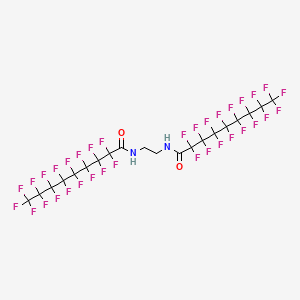
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
